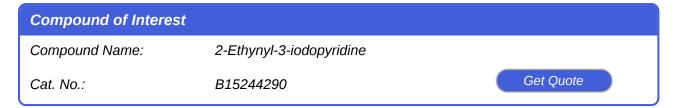




# Application Notes and Protocols: 2-Ethynyl-3-iodopyridine in Sonogashira Coupling Reactions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-ethynyl-3-iodopyridine** in Sonogashira coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document includes detailed experimental protocols, a summary of reaction conditions and yields, and insights into the application of the resulting pyridine derivatives in drug discovery, particularly as kinase inhibitors.

## **Introduction to Sonogashira Coupling**

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The mild reaction conditions and tolerance of a wide variety of functional groups make it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]

## **Application in Drug Development**

Pyridine and its derivatives are key structural motifs in a vast number of pharmaceuticals. Their ability to act as hydrogen bond acceptors and their bioisosteric relationship with other aromatic systems make them privileged scaffolds in medicinal chemistry. The Sonogashira coupling of **2-ethynyl-3-iodopyridine** provides a versatile platform for the synthesis of novel substituted pyridines with potential therapeutic applications.



Notably, the resulting ethynyl-pyridine scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[2] The ethynyl linkage allows for the precise positioning of substituents to interact with the ATP-binding site of kinases, leading to potent and selective inhibition. For example, compounds with similar structural features have been shown to inhibit kinases such as c-Jun N-terminal kinases (JNKs), which are involved in stress-activated signaling pathways that can promote cancer cell survival and proliferation.[3]

# Data Presentation: Sonogashira Coupling of Halogenated Pyridines

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various halogenated pyridines with terminal alkynes, providing a useful reference for reaction optimization.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes[4]



Entr y	2- Amin o-3- brom opyri dine Deriv ative	Term inal Alky ne	Catal yst (mol %)	Liga nd (mol %)	Co- catal yst (mol %)	Base	Solv ent	Tem p. (°C)	Time (h)	Yield (%)
1	2- Amin o-3- brom opyrid ine	Phen ylacet ylene	Pd(C F₃CO O) <sub>2</sub> (2.5)	PPh₃ (5)	Cul (5)	Et₃N	DMF	100	3	98
2	2- Amin o-3- brom o-5- methy lpyridi ne	Phen ylacet ylene	Pd(C F <sub>3</sub> CO O) <sub>2</sub> (2.5)	PPh₃ (5)	Cul (5)	Et₃N	DMF	100	3	93
3	2- Amin o-3- brom opyrid ine	4- Methy Iphen ylacet ylene	Pd(C F₃CO O) <sub>2</sub> (2.5)	PPh₃ (5)	Cul (5)	Et₃N	DMF	100	3	94
4	2- Amin o-3- brom opyrid ine	4- Propy Iphen ylacet ylene	Pd(C F₃CO O)² (2.5)	PPh₃ (5)	Cul (5)	Et₃N	DMF	100	3	92



5	2- Amin o-3- brom o-5- chloro pyridi ne	4- Propy Iphen ylacet ylene	Pd(C F₃CO O)² (2.5)	PPh₃ (5)	Cul (5)	Et₃N	DMF	100	3	85
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Table 2: Sonogashira Coupling of Various Iodopyridines



Entr y	lodo pyrid ine Deriv ative	Term inal Alky ne	Catal yst (mol %)	Liga nd (mol %)	Co- catal yst (mol %)	Base	Solv ent	Tem p. (°C)	Time (h)	Yield (%)
1	3- lodop yridin e	Phen ylacet ylene	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	-	Cul (5)	Et₃N	DMF	65	1	95
2	2- lodo- 5- meth oxypy ridine	1- Hepty ne	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	-	Cul (5)	Et₃N	DMF	65	1	92
3	2,6- Dibro mo-3- iodop yridin e	Phen ylacet ylene	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	-	Cul (5)	Et₃N	DMF	65	1	88
4	3- lodo- 2- methy lpyridi ne	4- Ethyn ylanis ole	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	-	Cul (5)	Et₃N	DMF	65	1	96

## **Experimental Protocols**

Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[4]

This protocol is adapted from the synthesis of 2-amino-3-alkynylpyridines and can be used as a starting point for the coupling of **2-ethynyl-3-iodopyridine**.



#### Materials:

- 2-Amino-3-bromopyridine derivative (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Pd(CF<sub>3</sub>COO)<sub>2</sub> (2.5 mol%)
- Triphenylphosphine (PPh₃) (5.0 mol%)
- Copper(I) iodide (CuI) (5.0 mol%)
- Triethylamine (Et₃N)
- N,N-Dimethylformamide (DMF)
- Nitrogen gas supply
- Standard glassware for organic synthesis

#### Procedure:

- To a dry 10 mL round-bottom flask, add Pd(CF<sub>3</sub>COO)<sub>2</sub> (2.5 mol%), PPh<sub>3</sub> (5.0 mol%), and CuI (5.0 mol%).
- · Evacuate the flask and backfill with nitrogen.
- Add 2.0 mL of DMF and stir the mixture for 30 minutes under a nitrogen atmosphere.
- Add the 2-amino-3-bromopyridine derivative (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
- Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).



- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2amino-3-alkynylpyridine.

Note: Due to the higher reactivity of the C-I bond compared to the C-Br bond, the reaction with **2-ethynyl-3-iodopyridine** may proceed under milder conditions (e.g., lower temperature or shorter reaction time). Optimization of the reaction conditions is recommended.

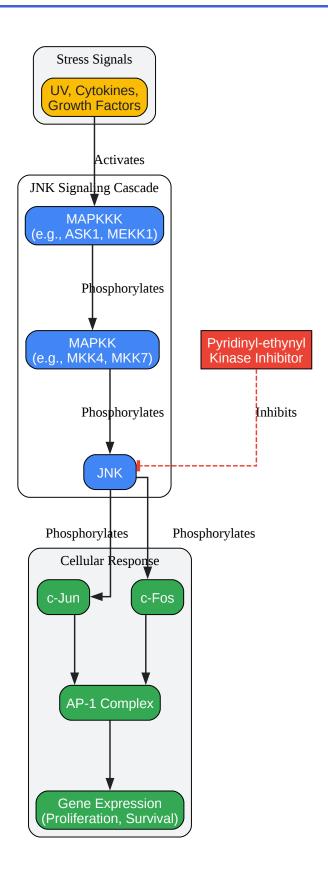
### **Visualizations**

The following diagrams illustrate the general workflow of a Sonogashira coupling reaction and a representative signaling pathway that can be targeted by the resulting pyridine derivatives.









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